molecular formula C16H11BrF3N5OS B12148002 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

Cat. No.: B12148002
M. Wt: 458.3 g/mol
InChI Key: RPGABHQOAINRDW-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a bromo-difluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-fluorophenyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with thiourea to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the triazole-sulfanyl intermediate with 2-bromo-4,6-difluoroaniline in the presence of acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s triazole ring and fluorophenyl groups make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure allows for potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the fluorophenyl groups could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Shares the fluorophenyl group and has similar biological activities.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Similar structure with potential antiviral activity.

    1,3,4-Thiadiazole Derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is unique due to the combination of its triazole ring, sulfanyl group, and multiple halogenated phenyl groups. This unique structure may confer specific biological activities and chemical reactivity not observed in other similar compounds.

Properties

Molecular Formula

C16H11BrF3N5OS

Molecular Weight

458.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C16H11BrF3N5OS/c17-11-5-10(19)6-12(20)14(11)22-13(26)7-27-16-24-23-15(25(16)21)8-1-3-9(18)4-2-8/h1-6H,7,21H2,(H,22,26)

InChI Key

RPGABHQOAINRDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F)F

Origin of Product

United States

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